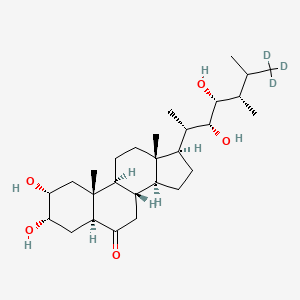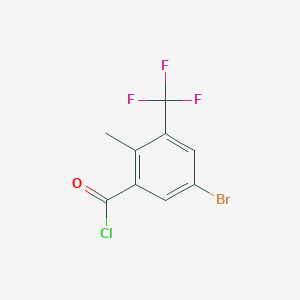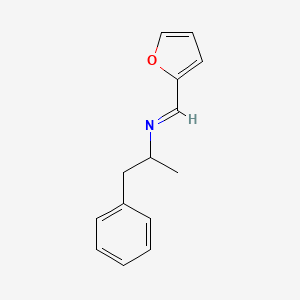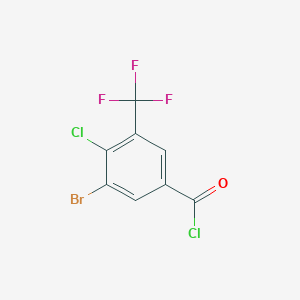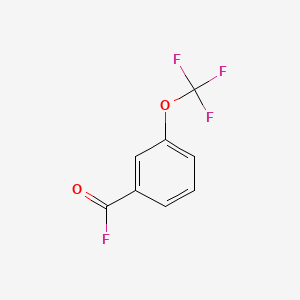
3-(Trifluoromethoxy)benzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl fluoride moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which is known for its electron-withdrawing effects and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzoyl fluoride typically involves the reaction of 3-(Trifluoromethoxy)benzoic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which is then fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination reagents and catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethoxy)benzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohol or benzyl amine.
Oxidation: Formation of benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)benzoyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)benzoyl fluoride involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethyl)benzoic acid
Comparison: 3-(Trifluoromethoxy)benzoyl fluoride is unique due to the presence of both the trifluoromethoxy group and the benzoyl fluoride moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, 3-(Trifluoromethyl)benzoyl chloride lacks the oxygen atom, which significantly alters its chemical behavior and applications .
Propiedades
Número CAS |
658-90-2 |
|---|---|
Fórmula molecular |
C8H4F4O2 |
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)benzoyl fluoride |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |
Clave InChI |
XRRBDBIQJMJLJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


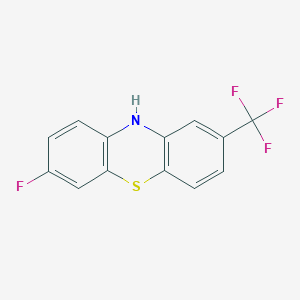
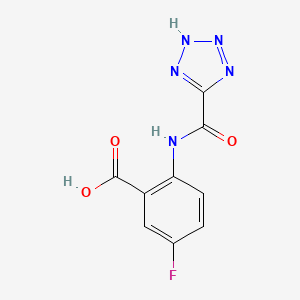
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


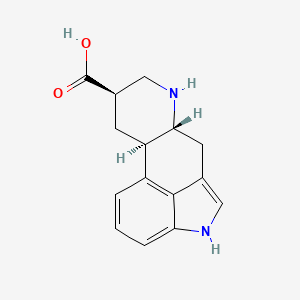
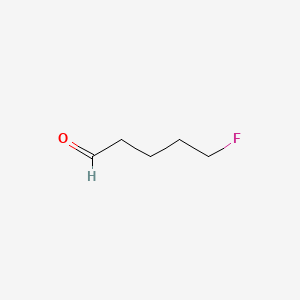
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
